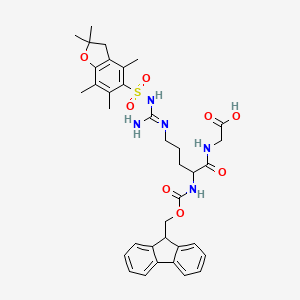
Fmoc-DL-Arg(Pbf)(Pbf)-Gly-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-DL-Arg(Pbf)(Pbf)-Gly-OH is a synthetic compound used primarily in peptide synthesis. It is a derivative of the amino acid arginine, where the side chain is protected by two 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl groups. The compound also contains a glycine residue and is protected by a 9-fluorenylmethyloxycarbonyl group. This protection is crucial for preventing unwanted reactions during peptide synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-DL-Arg(Pbf)(Pbf)-Gly-OH involves several steps:
Esterification: The carboxyl group of arginine is esterified using an alcohol such as methanol or ethanol in the presence of thionyl chloride.
Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl group.
Introduction of Pbf Groups: The guanidine group of arginine is protected by introducing 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl groups.
Deprotection of the Amino Group: The tert-butoxycarbonyl group is removed.
Fmoc Protection: The amino group is then protected with a 9-fluorenylmethyloxycarbonyl group.
Coupling with Glycine: The protected arginine is coupled with glycine to form the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography for purification.
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-DL-Arg(Pbf)(Pbf)-Gly-OH undergoes several types of reactions:
Deprotection Reactions: Removal of the 9-fluorenylmethyloxycarbonyl group using piperidine.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents such as N,N’-diisopropylcarbodiimide.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in peptide synthesis.
Common Reagents and Conditions
Piperidine: Used for deprotection of the 9-fluorenylmethyloxycarbonyl group.
N,N’-diisopropylcarbodiimide: Used for coupling reactions.
Trifluoroacetic acid: Used for final deprotection and cleavage from the resin.
Major Products Formed
The major products formed from these reactions are peptides with specific sequences, depending on the amino acids used in the synthesis.
Wissenschaftliche Forschungsanwendungen
Chemistry
Fmoc-DL-Arg(Pbf)(Pbf)-Gly-OH is widely used in the synthesis of peptides and proteins. It allows for the selective protection and deprotection of functional groups, facilitating the formation of complex peptide sequences.
Biology
In biological research, this compound is used to study protein-protein interactions, enzyme-substrate interactions, and the structure-function relationships of proteins.
Medicine
In medicine, peptides synthesized using this compound are used in the development of therapeutic agents, including peptide-based drugs and vaccines.
Industry
In the industrial sector, this compound is used in the production of synthetic peptides for various applications, including cosmetics, food additives, and agricultural products.
Wirkmechanismus
The mechanism of action of Fmoc-DL-Arg(Pbf)(Pbf)-Gly-OH involves the selective protection of the amino and guanidine groups of arginine. The 9-fluorenylmethyloxycarbonyl group protects the amino group, while the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl groups protect the guanidine group. This protection prevents unwanted side reactions during peptide synthesis, allowing for the formation of specific peptide sequences.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-D-Arg(Pbf)-OH: Similar in structure but with only one 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl group.
Fmoc-Lys(Boc)-OH: Contains a lysine residue with a tert-butoxycarbonyl-protected amino group.
Fmoc-Gly-OH: Contains only a glycine residue with a 9-fluorenylmethyloxycarbonyl-protected amino group.
Uniqueness
Fmoc-DL-Arg(Pbf)(Pbf)-Gly-OH is unique due to the presence of two 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl groups, which provide enhanced protection for the guanidine group of arginine. This makes it particularly useful in the synthesis of peptides that require stringent protection of functional groups.
Eigenschaften
Molekularformel |
C36H43N5O8S |
|---|---|
Molekulargewicht |
705.8 g/mol |
IUPAC-Name |
2-[[5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoyl]amino]acetic acid |
InChI |
InChI=1S/C36H43N5O8S/c1-20-21(2)32(22(3)27-17-36(4,5)49-31(20)27)50(46,47)41-34(37)38-16-10-15-29(33(44)39-18-30(42)43)40-35(45)48-19-28-25-13-8-6-11-23(25)24-12-7-9-14-26(24)28/h6-9,11-14,28-29H,10,15-19H2,1-5H3,(H,39,44)(H,40,45)(H,42,43)(H3,37,38,41) |
InChI-Schlüssel |
UQWAYVRPZYYLAX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)NCC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















